The compound can be found in chemical databases such as PubChem and DrugBank, where it is cataloged under the identifier CID 5071702. Its classification falls within the category of heterocyclic compounds, specifically those containing nitrogen in the ring structure, which is characteristic of pyrroles.
The synthesis of 1-[(3-chlorophenyl)methyl]pyrrole-2-carboxylic acid can be achieved through several methods, including:
The detailed parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity.
The molecular structure of 1-[(3-chlorophenyl)methyl]pyrrole-2-carboxylic acid can be represented by its canonical SMILES notation: C1=CC(=C(C(=C1)CCl)CN2C=CC=C2C(=O)O)
. The structure consists of:
The presence of these functional groups contributes to its chemical reactivity and biological activity.
1-[(3-Chlorophenyl)methyl]pyrrole-2-carboxylic acid can participate in various chemical reactions:
These reactions are vital for modifying the compound for specific applications in pharmaceuticals or materials science.
Key physical and chemical properties include:
These properties influence its handling, storage, and application in research or industrial settings.
1-[(3-Chlorophenyl)methyl]pyrrole-2-carboxylic acid has potential applications in:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2